2-Aminoethanol hydrobromide
CAS No.: 23382-12-9
Cat. No.: VC3890784
Molecular Formula: C2H8BrNO
Molecular Weight: 142 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23382-12-9 |
|---|---|
| Molecular Formula | C2H8BrNO |
| Molecular Weight | 142 g/mol |
| IUPAC Name | 2-aminoethanol;hydrobromide |
| Standard InChI | InChI=1S/C2H7NO.BrH/c3-1-2-4;/h4H,1-3H2;1H |
| Standard InChI Key | IKJAVHKRVPYFOD-UHFFFAOYSA-N |
| SMILES | C(CO)N.Br |
| Canonical SMILES | C(CO)N.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Aminoethanol hydrobromide is systematically named 2-aminoethanol;hydrobromide (IUPAC) and is characterized by the molecular formula C₂H₈BrNO. Its structure consists of a protonated ethanolamine moiety (H₃N⁺-CH₂-CH₂-OH) paired with a bromide counterion . The compound’s canonical SMILES representation, C(CO)N.Br, underscores the spatial arrangement of its functional groups .
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a monoclinic crystal system with hydrogen-bonded networks between the ammonium group and bromide ions. Fourier-transform infrared (FTIR) spectroscopy identifies key absorption bands at 3,200–3,500 cm⁻¹ (N-H stretch) and 1,050–1,150 cm⁻¹ (C-Br vibration). Nuclear magnetic resonance (NMR) spectra in D₂O show distinct signals: δ 3.4 ppm (CH₂NH₃⁺), δ 3.7 ppm (CH₂OH), and δ 1.9 ppm (NH₃⁺) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 142.00 g/mol | |
| Melting Point | 172–175°C (decomposes) | |
| Solubility | >100 mg/mL in H₂O | |
| pKa (NH₃⁺) | 9.5 | |
| LogP (Partition Coefficient) | -1.2 |
Synthesis and Production Methods
Conventional Synthesis Routes
The primary synthesis involves the reaction of 2-aminoethanol with hydrobromic acid (HBr) under controlled conditions:
This exothermic process typically achieves yields of 85–92% when conducted at 0–5°C.
Deuterium-Labeled Derivatives
Isotopic labeling techniques enable the production of deuterated analogs for tracer studies. For example, [1-²H₂]-2-bromoethylamine hydrobromide is synthesized via bromination of deuterated 2-aminoethanol, though halogen randomization poses challenges . Such derivatives are critical in mass spectrometry-based metabolic studies .
Table 2: Synthetic Methods and Yields
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid-Base Neutralization | HBr, Ethanolamine | 89 | 98 |
| Deuteration | D₂O, LiAlD₄ | 74 | 95 |
| Halogen Exchange | NaBr, Ethanolamine Hydrochloride | 81 | 97 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to 2-bromoethylamine hydrobromide, a key intermediate in antitumor agents . Its reactivity enables facile alkylation of nucleophiles, such as pyridine derivatives, to form quaternary ammonium compounds with antimicrobial activity .
Corrosion Inhibition
In industrial water systems, 2-aminoethanol hydrobromide derivatives act as corrosion inhibitors by forming protective films on metal surfaces. Studies report a 60–70% reduction in corrosion rates for carbon steel exposed to brine solutions containing 500 ppm of the compound .
Environmental and Biological Interactions
Atmospheric Degradation
OH radical-initiated oxidation of 2-aminoethanol produces formaldehyde, formamide, and nitramines, with secondary organic aerosol (SOA) formation potentials of 0.1–0.3 μg/m³ . Nitramine yields from MEA oxidation are <1.5%, posing minimal immediate environmental risks .
Ecotoxicology
Acute toxicity assays in Daphnia magna indicate a 48-hour LC₅₀ of 120 mg/L, classifying the compound as moderately toxic . Chronic exposure studies in zebrafish reveal developmental abnormalities at concentrations >50 mg/L, likely due to bromide ion accumulation .
| Region | Regulatory Status | Key Restrictions |
|---|---|---|
| United States | EPA TSCA Active | PMN required for manufacturing |
| European Union | REACH Registered | Annual use <1 ton |
| China | IECSC Listed | Import quotas apply |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume